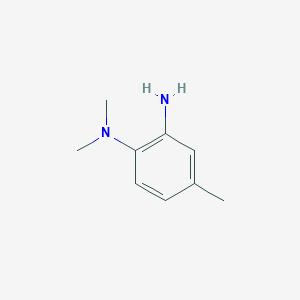

N1,N1,4-Trimethylbenzene-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,4-trimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPHFCKSOJIZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic Diamine Chemistry and Ortho Phenylenediamine Derivatives

N1,N1,4-Trimethylbenzene-1,2-diamine is structurally classified as an aromatic diamine and, more specifically, as an ortho-phenylenediamine derivative. Aromatic diamines are a class of organic compounds characterized by a benzene (B151609) ring substituted with two amino (-NH2) groups. The "ortho" designation in ortho-phenylenediamine indicates that the two amino groups are located on adjacent carbon atoms of the benzene ring (positions 1 and 2).

The subject compound is distinguished by the presence of three methyl (-CH3) groups. Two of these are attached to one of the nitrogen atoms (N1), and the third is at the 4-position of the benzene ring. This specific arrangement of substituents has a significant impact on the molecule's electronic properties and steric hindrance, thereby influencing its chemical behavior. The methyl groups are electron-donating, which can affect the reactivity of the benzene ring and the basicity of the amino groups.

Ortho-phenylenediamine and its derivatives are well-known for their utility as precursors in the synthesis of a wide variety of heterocyclic compounds. The adjacent amino groups provide a reactive site for condensation reactions with various electrophiles.

Significance of N1,n1,4 Trimethylbenzene 1,2 Diamine in Contemporary Organic Synthesis and Research

While specific research exclusively focused on N1,N1,4-Trimethylbenzene-1,2-diamine is not extensively documented, its significance can be inferred from the broad utility of ortho-phenylenediamine derivatives in organic synthesis. These compounds are fundamental building blocks for creating complex molecular architectures.

One of the most prominent applications of ortho-phenylenediamines is in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The general reaction involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, the presence of two methyl groups on one of the amino nitrogens would lead to the formation of a specific N-substituted benzimidazole (B57391).

Furthermore, ortho-phenylenediamine derivatives are employed in the synthesis of other important heterocyclic systems such as quinoxalines, phenazines, and certain benzodiazepines. They can also act as ligands in coordination chemistry, forming stable complexes with various metal ions. The specific substitution pattern of this compound may offer advantages in tuning the electronic and steric properties of the resulting metal complexes, which could be relevant in catalysis or materials science. The electron-donating methyl groups on the N1 and 4-positions may enhance the stability of the compound compared to unsubstituted ortho-phenylenediamine.

Overview of Key Academic Research Directions for N1,n1,4 Trimethylbenzene 1,2 Diamine

Catalytic Hydrogenation Routes from Nitrile Precursors

The synthesis of the diamine backbone of the target molecule can be achieved through the catalytic hydrogenation of an appropriate dinitrile precursor, such as 4-methylphthalonitrile (B1223287) (4-methylbenzene-1,2-dicarbonitrile). This transformation is a cornerstone of industrial amine production, valued for its atom economy. However, achieving high selectivity for the desired primary diamine requires careful management of the reaction mechanism, catalyst system, and operational parameters to prevent the formation of unwanted byproducts.

Mechanistic Pathways of Catalytic Hydrogenation in Diamine Formation

The catalytic reduction of nitriles to primary amines is generally understood to proceed through a stepwise mechanism. The process begins with the adsorption of the nitrile group onto the active sites of the metal catalyst. The C≡N triple bond is then sequentially hydrogenated, first forming a highly reactive imine intermediate (R-CH=NH). gla.ac.uknumberanalytics.com This imine is then further hydrogenated to yield the primary amine (R-CH₂-NH₂).

A significant challenge in this process is the potential for side reactions involving the reactive imine intermediate. This intermediate can react with a molecule of the primary amine product, leading to the formation of secondary amines, which can undergo further reactions to form tertiary amines. gla.ac.ukresearchgate.net Suppressing these condensation reactions is paramount for achieving high yields of the desired primary diamine. researchgate.net

Influence of Catalyst Systems on Reaction Efficacy and Selectivity (e.g., Nickel-based, Palladium Promoters)

The choice of catalyst is a critical factor that dictates both the rate and selectivity of dinitrile hydrogenation.

Nickel-based Catalysts: Raney-type Nickel is a widely used and effective catalyst for the hydrogenation of nitriles to primary amines. taylorfrancis.com It is known for its high activity and is an industrial standard for such reductions. researchgate.net The performance of Raney Nickel can be significantly enhanced by the addition of promoters. Traces of metals such as molybdenum (Mo), chromium (Cr), or iron (Fe) can improve the catalyst's performance and selectivity towards the desired primary diamine. researchgate.net These promoters can modify the electronic properties and surface morphology of the catalyst, influencing the adsorption of intermediates and suppressing side reactions.

Palladium-based Catalysts: Palladium catalysts, typically supported on carbon (Pd/C), are also employed for nitrile hydrogenation. gla.ac.ukrsc.orgrsc.org While effective, palladium can sometimes promote undesirable side reactions. For instance, in the hydrogenation of benzonitrile, Pd/C has been shown to catalyze a subsequent hydrogenolysis reaction, where the initially formed benzylamine (B48309) is further reduced to toluene, thereby cleaving the C-N bond. gla.ac.ukhidenanalytical.comresearchgate.net Achieving high selectivity with palladium often requires careful tuning of reaction conditions or the use of additives. gla.ac.ukrsc.org In some systems, nanoporous palladium catalysts have demonstrated high activity and selectivity under mild conditions without additives. rsc.orgresearchgate.net

| Catalyst System | Typical Precursor | Advantages | Challenges / Disadvantages | Selectivity Promoters/Notes |

|---|---|---|---|---|

| Raney Nickel | Aliphatic & Aromatic Dinitriles | High activity, cost-effective, widely used industrially. taylorfrancis.com | Can require high pressure/temperature; selectivity can be an issue without optimization. | Promoters like Cr, Fe, Mo enhance selectivity. researchgate.net Addition of a base (e.g., NaOH) suppresses secondary amine formation. researchgate.netgoogle.com |

| Palladium on Carbon (Pd/C) | Aromatic Nitriles | High activity, often effective under milder conditions than Ni. researchgate.net | Prone to causing hydrogenolysis (C-N bond cleavage), reducing amine yield. researchgate.netsci-hub.se | Use of acidic additives can improve selectivity to the primary amine. gla.ac.uk Catalyst structure (particle size, support) plays a key role. gla.ac.uk |

| Rhodium on Carbon (Rh/C) | Aromatic & Aliphatic Nitriles | Can offer high selectivity for secondary amines depending on the substrate. acs.org | Generally more expensive than Ni or Pd. | Highly effective for N-monoalkylation of primary amines via reductive alkylation with nitriles. rsc.org |

Optimization of Reaction Parameters for Yield and Purity in Hydrogenation (e.g., Temperature, Pressure)

Beyond the catalyst itself, the reaction conditions must be meticulously controlled to maximize the yield and purity of the target diamine.

Temperature: Reaction temperature has a significant impact on the hydrogenation rate. While higher temperatures accelerate the reaction, they can also promote undesirable side reactions, leading to a decrease in selectivity for the primary amine. chemrxiv.org An optimal temperature must be established to balance reaction speed with product purity.

Pressure: Hydrogen pressure is a key parameter, as higher pressures increase the concentration of hydrogen on the catalyst surface. This generally favors the complete and rapid hydrogenation of the imine intermediate to the primary amine, which can help to outcompete the undesired condensation side reactions. chemrxiv.org Pressures can range from a few bars to over 100 bar depending on the catalyst and substrate. google.comresearchgate.net

Solvent and Additives: The reaction is typically carried out in a solvent, often an alcohol like methanol (B129727) or ethanol (B145695). The choice of solvent can influence catalyst activity and substrate solubility. Crucially, the addition of a base, such as sodium hydroxide (B78521) or ammonia, is a common strategy to improve selectivity. google.comresearchgate.net The basic conditions are thought to inhibit the side reactions that lead to the formation of secondary and tertiary amines, thereby increasing the yield of the desired primary amine. researchgate.net

| Parameter | General Effect on Reaction Rate | General Effect on Selectivity for Primary Diamine | Optimization Strategy |

|---|---|---|---|

| Temperature | Increases with temperature. | Often decreases at very high temperatures due to increased side reactions. | Identify the lowest temperature that provides a reasonable reaction rate (e.g., 60-150°C). chemrxiv.orgresearchgate.net |

| Hydrogen Pressure | Increases with pressure. | Generally increases, as high H₂ concentration favors rapid reduction of the imine intermediate. chemrxiv.org | Employ sufficient pressure (e.g., 5-50 bar) to ensure hydrogen is not a limiting factor. google.comresearchgate.net |

| Catalyst Loading | Increases with loading. | Can decrease at very low loadings where hydrogenolysis may be favored. | Use an optimal amount to ensure efficient conversion without excessive cost or side reactions. |

| Additives (Base) | Can influence rate depending on the system. | Significantly increases by suppressing the formation of secondary/tertiary amines. researchgate.netgoogle.com | Add a catalytic or stoichiometric amount of a base like NaOH, KOH, or ammonia. google.comresearchgate.net |

Alkylation Approaches for Aromatic Diamines

Once the 4-methylbenzene-1,2-diamine precursor is obtained, the next synthetic challenge is the selective installation of two methyl groups onto one of the nitrogen atoms to yield this compound. This requires a controlled N-alkylation reaction.

Examination of Alkylating Agent Specificity and Efficiency (e.g., Methyl Iodide)

The choice of the methylating agent is critical for an efficient reaction.

Methyl Iodide (CH₃I): Methyl iodide is a traditional, highly reactive, and efficient alkylating agent for amines. eurekaselect.comgoogle.com The carbon-iodine bond is relatively weak, and iodide is an excellent leaving group, making the methyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. However, methyl iodide is toxic and its use requires careful handling. nih.govchemrxiv.org

Alternative Methylating Agents: Modern synthetic chemistry often favors less hazardous alternatives. These include:

Dimethyl Carbonate (DMC): Considered a "green" methylating reagent, its byproducts are methanol and carbon dioxide. acs.org

Methanol: In the presence of certain transition metal catalysts, methanol can serve as the methyl source in a "borrowing hydrogen" or "hydrogen autotransfer" process. rsc.orgnih.gov

Formaldehyde/Formic Acid (Eschweiler-Clarke reaction): This classic method provides a reductive pathway to N,N-dimethylation. Formaldehyde in combination with a reducing agent like formic acid or H₂/catalyst can also be used. nih.gov

Role of Basic Catalysis and Controlled Reaction Conditions in Alkylation

For N-alkylation with methyl iodide to proceed, the presence of a base is essential. The primary amine is not a sufficiently strong nucleophile to react efficiently on its own. The base deprotonates the amine, generating a more potent nucleophilic amide anion, which then readily attacks the methyl iodide.

The reaction must be carefully controlled to achieve the desired N1,N1-dimethylation while leaving the second amino group (N2) untouched. Key parameters include:

Stoichiometry: Precise control over the molar equivalents of the diamine, base, and methyl iodide is necessary. Using slightly more than two equivalents of methyl iodide and base relative to the diamine is typical for exhaustive methylation of one amine group.

Base Selection: A non-nucleophilic base is required to prevent it from competing with the amine in reacting with methyl iodide. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or stronger bases like sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃) for less reactive amines. rsc.orgnih.gov

Temperature and Solvent: The reaction is often performed at room temperature or with gentle heating. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are commonly used as they can dissolve the reactants and stabilize charged intermediates without interfering with the reaction.

Careful control of these conditions helps to prevent undesirable side reactions, such as the alkylation of the second amine group or over-alkylation of the first amine to form a quaternary ammonium (B1175870) salt.

Impact of Solvent Selection on Alkylation Outcomes and Product Isolation

The choice of solvent plays a pivotal role in the synthetic efficiency of N¹,N¹,4-trimethylbenzene-1,2-diamine, influencing not only the reaction rate and selectivity but also the ease of product isolation. The solvent's polarity, boiling point, and ability to solubilize reactants and intermediates are critical parameters that dictate the course of the alkylation reaction.

In the N-alkylation of aromatic amines, solvent polarity can significantly affect the reaction's selectivity. For instance, in the alkylation of anilines, low-polarity solvents such as tetrahydrofuran (B95107) (THF) have been shown to yield better results compared to more polar alternatives. organic-chemistry.org This is often attributed to the solvent's ability to influence the aggregation state of organometallic reagents and the nature of the transition state. In the context of reductive amination, which is a common method for N-alkylation, a move away from halogenated solvents like dichloromethane (B109758) and 1,2-dichloroethane, as well as highly polar aprotic solvents like dimethylformamide (DMF), towards more environmentally benign options such as ethyl acetate (B1210297) has been advocated. acsgcipr.org

The selection of an appropriate solvent is also crucial for facilitating product isolation. A solvent in which the desired product has limited solubility at lower temperatures can allow for crystallization and simple filtration, thereby avoiding complex and costly chromatographic purification methods. This is a significant consideration in large-scale production. Furthermore, the use of switchable-hydrophilicity solvents, which can change their miscibility with water in response to a trigger like CO₂, offers an innovative approach to simplify extraction and product isolation. rsc.org For instance, diamines can be protonated to form more hydrophilic dicationic species that partition more completely into an aqueous phase, allowing for easier separation from non-polar byproducts. rsc.org The recovery and reuse of the solvent are also important factors in process development, with higher-boiling, recoverable solvents being advantageous in industrial settings. researchgate.net

| Solvent | Polarity (Dielectric Constant) | Typical Observations in Amine Alkylation | Impact on Product Isolation |

| Tetrahydrofuran (THF) | 7.5 | Good for selective mono-alkylation of anilines. organic-chemistry.org | Can be easily removed under vacuum due to its relatively low boiling point. |

| Ethyl Acetate | 6.0 | A greener alternative to halogenated solvents in reductive aminations. acsgcipr.org | Good for extraction and can be removed under reduced pressure. |

| Dichloromethane (DCM) | 9.1 | Commonly used for reductive aminations, but has environmental concerns. acsgcipr.org | Effective for extraction, but its volatility and toxicity are drawbacks. |

| Dimethylformamide (DMF) | 36.7 | High polarity can sometimes lead to over-alkylation. acsgcipr.org | High boiling point makes it difficult to remove completely. |

| Toluene | 2.4 | Often used in reactions requiring higher temperatures. | Can be used for azeotropic removal of water. |

Emerging Innovations in Diamine Synthesis

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. The synthesis of substituted diamines, including N¹,N¹,4-trimethylbenzene-1,2-diamine, is benefiting from these advancements.

Development of Photocatalytic Hydrogenation Protocols

Photocatalysis has emerged as a powerful tool in organic synthesis, offering green and mild reaction conditions. One relevant application is the photocatalytic hydrogenation of nitroaromatics to produce anilines, which are precursors to diamines. rasayanjournal.co.in This approach often utilizes semiconductor or plasmonic metal-based catalysts and can proceed at room temperature with a hydrogen source like formic acid or even water. For the synthesis of N¹,N¹,4-trimethylbenzene-1,2-diamine, a potential route could involve the photocatalytic reduction of a dinitro-toluene derivative to the corresponding diamine, followed by selective N-alkylation.

More directly, visible-light-induced N-alkylation of anilines has been demonstrated, avoiding the need for metallic catalysts, oxidants, or bases. nih.gov Such a protocol could potentially be adapted for the methylation of 4-methylbenzene-1,2-diamine. The development of photocatalytic methods for the direct reductive alkylation of nitro compounds to N-alkylated amines in one pot represents a significant step forward in streamlining synthetic processes. google.com

Exploration of Enzyme-Mediated Alkylation and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes such as amine transaminases are increasingly being used for the synthesis of chiral amines. acs.orgdiva-portal.orgnih.gov These enzymes can catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde, often with high enantioselectivity. diva-portal.org While direct enzyme-mediated N,N-dimethylation of an aromatic diamine is a challenging transformation, the broader field of biocatalytic transamination is rapidly advancing, with enzymes being discovered and engineered for a wider range of substrates. rsc.orgresearchgate.net

Imine reductases are another class of enzymes that are gaining prominence. mdpi.com They can catalyze the reduction of imines to amines and can be used in reductive amination cascades to produce secondary and tertiary amines. The development of enzyme-based cascades, where multiple enzymatic reactions are carried out in a single pot, is a particularly promising area for the efficient synthesis of complex molecules like substituted diamines. acs.org

Advancements in Stereoselective Synthesis of Substituted Diamines

The synthesis of chiral diamines is of great interest due to their use as ligands in asymmetric catalysis and as building blocks for pharmaceuticals. sigmaaldrich.comresearchgate.net Significant progress has been made in the catalytic asymmetric synthesis of 1,2-diamines. rsc.org Transition metal-catalyzed asymmetric hydrogenation of imines and enamines is a well-established method for producing chiral amines with high enantioselectivity. nih.gov

Recent advancements include the development of novel chiral ligands and catalytic systems that can achieve high stereocontrol in the synthesis of vicinal diamines. sigmaaldrich.com For instance, copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines has been shown to produce chiral anti-1,2-diamine derivatives with high diastereoselectivity and enantioselectivity. researchgate.net While N¹,N¹,4-trimethylbenzene-1,2-diamine itself is not chiral, the development of stereoselective methods for the synthesis of related chiral diamines is a testament to the increasing level of sophistication in modern synthetic chemistry. These advanced methodologies could potentially be adapted to control the regioselectivity in the synthesis of unsymmetrically substituted diamines.

Process Development and Scalability Considerations

The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For the production of N¹,N¹,4-trimethylbenzene-1,2-diamine, process development would focus on optimizing the synthetic methodology for large-scale manufacturing.

The choice of reagents and catalysts is also critical for scalability. The use of heterogeneous catalysts is often preferred in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. organic-chemistry.org For instance, the use of a reusable palladium on charcoal (Pd/C) catalyst for N-alkylation has been demonstrated. organic-chemistry.org The development of robust and highly active catalysts that can operate under mild conditions is a major goal of process research. nih.gov

Finally, downstream processing, including product isolation and purification, can be a major cost driver in chemical manufacturing. The development of efficient extraction and purification methods is therefore essential. Liquid-liquid extraction is a common technique for separating amines, and the selection of appropriate solvent systems is crucial for achieving good separation. google.com For example, a process for separating monoamines from diamines using a combination of polar and non-polar solvents has been patented. google.com The development of synthetic routes that produce the final product in high purity, minimizing the need for extensive purification, is a key objective of process development.

Transition to Industrial Production Methods: Continuous Flow Reactors and Large-Scale Synthesis

The shift from batch to continuous flow chemistry represents a significant advancement in the large-scale synthesis of aromatic diamines. researchgate.netnih.govresearchgate.net Continuous flow reactors, such as micro-packed-bed reactors (μPBRs) and tubular reactors, offer substantial advantages over conventional batch methods for reactions like the catalytic hydrogenation of nitroaromatics. researchgate.netalmacgroup.commdpi.com These advantages are particularly relevant for exothermic and rapid reactions, which are common in the synthesis of this compound. almacgroup.com

Key benefits of adopting continuous flow technology include:

Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, which significantly mitigates the risks associated with highly exothermic reactions or the use of hazardous reagents like hydrogen gas at high pressure. researchgate.netalmacgroup.com This minimizes the potential for thermal runaways. researchgate.net

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange and precise temperature control. researchgate.netalmacgroup.comresearchgate.net This leads to more consistent product quality and reduces the formation of temperature-dependent byproducts. almacgroup.com Improved mass transfer between gas (hydrogen) and the liquid/catalyst phases accelerates reaction rates. researchgate.netalmacgroup.com

Increased Throughput and Scalability: Once a process is optimized on a lab-scale flow reactor, scaling up production is often a matter of running the reactor for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"). almacgroup.com This is a more straightforward and predictable approach than redesigning large-scale batch reactors. researchgate.net For instance, a continuous-flow nitration process for o-xylene, a related starting material, achieved a throughput of 800 g/h at the pilot scale. nih.gov Similarly, continuous hydrogenation systems for aromatic dinitro compounds have demonstrated excellent performance and durability over extended periods of operation. researchgate.net

The hydrogenation of various nitroaromatics in continuous-flow systems using catalysts like palladium on carbon (Pd/C) or mesoporous catalysts such as Pd@SBA-15 has shown high conversion rates (often >99%) and excellent selectivity with residence times as short as one minute. researchgate.netmdpi.com

| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage of Flow Chemistry |

|---|---|---|---|

| Safety | Higher risk due to large reaction volume | Inherently safer with small reaction volumes | Reduced risk of thermal runaway and hazardous material handling. almacgroup.com |

| Heat Transfer | Limited by surface area, potential for hot spots | Excellent due to high surface-area-to-volume ratio | Precise temperature control, minimizing side reactions. researchgate.net |

| Mass Transfer | Can be inefficient, requiring vigorous stirring | Highly efficient due to small channel dimensions | Faster reaction rates and improved gas-liquid interaction. almacgroup.com |

| Scalability | Complex, often requires process redesign | Straightforward (scaling out/numbering up) | Faster transition from lab to pilot and production scales. researchgate.netalmacgroup.com |

| Byproduct Formation | Higher potential due to concentration/temperature gradients | Minimized due to precise control of reaction parameters | Higher product purity and simplified purification. almacgroup.com |

Mitigation Strategies for Byproduct Formation in Diamine Synthesis

The synthesis of this compound is susceptible to the formation of several byproducts, primarily arising from the initial nitration of the precursor and the subsequent reduction of the nitro group. Effective mitigation strategies are crucial for ensuring high product purity.

The synthetic pathway generally begins with the nitration of N,N,3-trimethylaniline. This electrophilic aromatic substitution can yield positional isomers. The primary reduction step then converts the nitro group to an amine. Incomplete reduction or side reactions can lead to further impurities.

Potential byproducts include:

Positional Isomers: During the nitration of N,N,3-trimethylaniline, nitration can occur at positions other than the desired ortho position relative to the dimethylamino group, leading to isomers such as N,N,3-trimethyl-4-nitroaniline and N,N,5-trimethyl-2-nitroaniline. These would subsequently be reduced to the corresponding isomeric diamines.

Dinitro Compounds: Harsh nitration conditions can lead to the introduction of a second nitro group on the aromatic ring. nih.gov

Partially Reduced Intermediates: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. almacgroup.commdpi.com If the reaction is incomplete, these can remain as impurities.

Coupling Products: Intermediates like nitroso and hydroxylamine species can condense to form azoxy, azo, and hydrazo compounds, which are then reduced to the final amine. almacgroup.commdpi.com Incomplete conversion of these intermediates can lead to colored impurities.

Phenolic Byproducts: In nitration reactions using mixed acids, oxidative side reactions can form phenolic impurities. nih.gov

Continuous flow processing is a key strategy for mitigating many of these byproducts. The precise control over stoichiometry, temperature, and residence time minimizes the formation of isomers and over-nitrated products. researchgate.netnih.gov For example, in the continuous nitration of o-xylene, phenolic impurity levels were reduced from 2% in a batch process to just 0.1%, eliminating the need for an alkaline wash step. nih.gov Similarly, the efficiency of flow hydrogenation ensures rapid and complete conversion of intermediates, preventing their accumulation in the final product. almacgroup.com

| Reaction Step | Potential Byproduct Class | Specific Example (Hypothetical) | Mitigation Strategy |

|---|---|---|---|

| Nitration | Positional Isomers | N,N,3-trimethyl-4-nitroaniline | Precise temperature control and optimized reagent stoichiometry in a continuous flow reactor. |

| Phenolic Impurities | 4-Dimethylamino-2-methyl-6-nitrophenol | Utilizing continuous flow reactors to minimize reaction hotspots and residence time. nih.gov | |

| Reduction | Partially Reduced Intermediates | N,N,4-trimethyl-2-nitrosoaniline | Ensure sufficient catalyst activity and hydrogen pressure; use of efficient flow reactors for complete conversion. almacgroup.commdpi.com |

| Coupling Products | Azoxybis(N,N,4-trimethylaniline) | Superior mass transfer in flow reactors ensures rapid hydrogenation of intermediates before they can couple. almacgroup.com |

Advanced Purification and Isolation Techniques for this compound (e.g., Column Chromatography, Recrystallization)

Following synthesis, a multi-step purification process is required to isolate this compound at the desired purity. This typically involves distillation followed by more advanced techniques like column chromatography and recrystallization to remove persistent impurities, particularly structural isomers.

Column Chromatography: Flash column chromatography is a powerful technique for separating compounds with similar polarities, such as the isomeric diamines that are common byproducts. The separation of aromatic amine isomers can be challenging on standard silica (B1680970) gel due to strong interactions between the basic amines and the acidic silica surface, which can cause peak tailing and product degradation. biotage.com

Several strategies can overcome this:

Amine Additives: Adding a small amount of a competing amine, like triethylamine (B128534) or ammonia, to the mobile phase can neutralize the acidic silanol (B1196071) groups on the silica surface, improving peak shape and recovery. biotage.com

Specialized Stationary Phases: For difficult separations, specialized columns are employed. Phenyl-based stationary phases can separate aromatic isomers through π-π interactions. welch-us.com Columns with embedded amide or carbamate (B1207046) groups also show excellent selectivity for isomers. welch-us.com Gas chromatography (GC) with specialized columns, such as those based on calixarenes or pillararenes, has demonstrated exceptional resolving capabilities for isomers of toluidine, aniline, and xylidine. researchgate.netnih.gov

| Technique | Stationary Phase | Separation Principle | Applicability |

|---|---|---|---|

| Liquid Chromatography (LC) | Silica Gel + Amine Modifier | Normal-phase adsorption with suppression of acid-base interactions. biotage.com | General purpose purification of basic amines. |

| Liquid Chromatography (LC) | Phenyl / Pentafluorophenyl (PFP) | Hydrophobic and π-π interactions. welch-us.com | Ideal for separating benzene (B151609) ring positional isomers. welch-us.com |

| Liquid Chromatography (LC) | Embedded Amide | Hydrophobic interactions and shape selectivity from C=O groups. welch-us.com | Effective for separating diastereomers and other structural isomers. welch-us.com |

| Gas Chromatography (GC) | Pillar nih.govarene (P6A-C10-2NH2) | Host-guest interactions and polarity. nih.gov | High-resolution separation of chloroaniline, bromoaniline, and toluidine isomers. nih.gov |

Recrystallization: Recrystallization is often the final step to obtain a highly pure, crystalline product. The choice of solvent is critical and is guided by the principle that the compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures. For aromatic amines, common solvent systems include mixtures of a non-polar solvent like hexanes with a more polar solvent such as ethyl acetate, acetone, or tetrahydrofuran. rochester.edu Sometimes, single solvents like ethanol or even water can be effective for polar compounds. rochester.edu The slow cooling of a saturated solution allows for the formation of a crystal lattice that excludes impurity molecules, yielding a product of very high purity.

Oxidation Reactions and Derived Products

The presence of two electron-rich amino groups makes this compound and related phenylenediamines readily susceptible to oxidation. These reactions can yield a variety of products, with quinone derivatives being among the most significant.

A range of oxidizing agents can be employed to convert aromatic diamines into quinones, with the choice of reagent and reaction conditions influencing the yield and selectivity of the reaction. While specific studies detailing the oxidation of this compound are limited, the reactivity can be inferred from studies on analogous aromatic diamines.

Commonly used oxidizing agents include:

Chromic Acid (H₂CrO₄): Often generated in situ from sodium or potassium dichromate and a strong acid like sulfuric acid, this is a powerful oxidizing agent capable of converting aromatic amines to quinones. The reaction is typically performed in an aqueous acidic medium.

Potassium Permanganate (KMnO₄): A strong and versatile oxidizing agent that can effect the oxidation of the diamine system. The reaction conditions, such as pH and temperature, must be carefully controlled to prevent over-oxidation and cleavage of the aromatic ring.

Hydrogen Peroxide (H₂O₂): In the presence of certain catalysts, hydrogen peroxide can act as an effective oxidizing agent. This method is considered a "greener" alternative to heavy metal-based oxidants.

The table below summarizes various oxidizing agents and their typical application in the oxidation of aromatic amines.

| Oxidizing Agent | Typical Reaction Conditions | Expected Product from Aromatic Diamine |

| Chromic Acid (H₂CrO₄) | Aqueous H₂SO₄, room temperature | Benzoquinone derivative |

| Potassium Permanganate (KMnO₄) | Acetone/water, neutral or slightly acidic pH | Benzoquinone derivative |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, sometimes with a catalyst | Benzoquinone derivative |

| Iron(III) Chloride (FeCl₃) | Aqueous or alcoholic solution | Quinone diimine/Benzoquinone |

| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile/water, room temperature | Benzoquinone derivative |

Reduction Reactions and Amino Group Modifications

While oxidation is a primary reaction pathway, the functional groups of this compound can also undergo reductive modifications. These reactions typically target the aromatic system or involve the transformation or removal of the amino groups.

The modification of amine groups in aromatic compounds through reduction is a key synthetic transformation. One such reaction is reductive deamination, which involves the removal of an amino group and its replacement with a hydrogen atom. acs.org This process is particularly useful in aromatic chemistry due to the strong directing effects of amine substituents. acs.org While typically carried out via diazotization followed by reduction, alternative methods exist. For instance, an amine can be converted to a sulfonamide derivative, which then undergoes further reaction and elimination to afford the deaminated product. acs.org This allows for strategic removal of an amino group after it has been used to direct other substitutions on the aromatic ring.

The choice of reducing agent is critical for achieving the desired transformation of the amino or associated functional groups. The reduction of nitro groups to form aromatic amines is a common related reaction, often employing reagents that could potentially be adapted for other reductive processes involving the amine itself. masterorganicchemistry.comchemistrystudent.com

Key reducing agents and their applications include:

Hydrogen Gas (H₂): In the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni), catalytic hydrogenation is a powerful method for reduction. masterorganicchemistry.comwikipedia.org For instance, it is used to reduce imines to amines in reductive amination processes and can reduce aromatic nitro groups. masterorganicchemistry.comchemicalbook.com

Lithium Aluminum Hydride (LiAlH₄): A very strong, non-selective reducing agent capable of reducing a wide variety of functional groups. Its high reactivity requires careful handling and anhydrous conditions. While it can reduce aromatic nitro compounds, its use on the amine groups themselves is less common for simple modifications. masterorganicchemistry.com

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent than LiAlH₄. masterorganicchemistry.com It is commonly used for the reduction of aldehydes and ketones. In the context of amino group modifications, it is often employed in reductive amination procedures to reduce the intermediate imine. acs.orgmasterorganicchemistry.com

The table below outlines common reducing agents and their primary applications in the context of aromatic amine chemistry.

| Reducing Agent | Typical Application | Reaction Conditions |

| Hydrogen Gas (H₂/Pd, Pt, or Ni) | Reduction of nitro groups, imines | Atmospheric or elevated pressure, various solvents (e.g., methanol, ethanol) |

| Tin (Sn) in Hydrochloric Acid (HCl) | Reduction of aromatic nitro groups | Concentrated HCl, heat |

| Sodium Borohydride (NaBH₄) | Reduction of imines (in reductive amination), reduction of diazonium salts | Alcoholic solvents, often at room temperature |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective reduction of imines in the presence of carbonyls | Mildly acidic conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, non-selective reductions | Anhydrous ether or THF |

Substitution Reactions on Aromatic Ring and Alkyl Moieties

The this compound molecule possesses a highly activated aromatic ring, making it prone to electrophilic aromatic substitution. The substituents already present—a primary amino group (-NH₂), a tertiary dimethylamino group (-N(CH₃)₂), and a methyl group (-CH₃)—are all electron-donating and ortho-, para-directing.

The powerful activating and directing effects of the two amino groups, particularly the dimethylamino group, will dominate the regioselectivity of the substitution. Incoming electrophiles will be directed to the positions ortho and para to these groups. Given the existing substitution pattern (at positions 1, 2, and 4), the most likely positions for electrophilic attack are C3, C5, and C6. Steric hindrance from the existing methyl and dimethylamino groups will also play a significant role in determining the final product distribution.

Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to proceed readily on this activated ring, likely under milder conditions than those required for benzene itself. However, the basic nature of the amino groups can complicate these reactions, as they can be protonated by strong acids, converting them into deactivating, meta-directing ammonium groups. Furthermore, the high reactivity can sometimes lead to multiple substitutions. masterorganicchemistry.com

Substitution on the N-alkyl moieties is less common but possible under specific conditions. For example, reactions involving the N-methyl groups would require pathways distinct from aromatic substitution, such as free-radical halogenation, though this would be a minor and less controlled reaction pathway compared to the highly favored electrophilic substitution on the aromatic ring.

Electrophilic Aromatic Substitution Mechanisms and Regioselectivity

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of electron-donating groups: a primary amine (-NH2), a tertiary amine (-N(CH3)2), and a methyl group (-CH3). studymind.co.uklibretexts.org These substituents increase the electron density of the delocalized π system, making the ring more nucleophilic and thus more susceptible to attack by electrophiles. studymind.co.uk

The mechanism for electrophilic aromatic substitution on this compound follows a general two-step pathway. msu.edubyjus.com In the first, rate-determining step, the electrophile attacks the π electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. msu.edulibretexts.orguci.edu The positive charge in this intermediate is delocalized across the ring, particularly at the ortho and para positions relative to the point of electrophilic attack. uci.edu In the second, faster step, a base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edustudymind.co.uk

The regioselectivity of electrophilic aromatic substitution on this compound is dictated by the directing effects of the substituents. The amino and methyl groups are all ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. studymind.co.uklibretexts.org This is because the carbocation intermediates formed from ortho and para attack are more stable, as the positive charge can be delocalized onto the nitrogen and carbon atoms of the electron-donating groups through resonance. libretexts.org Given the positions of the existing substituents (1, 2, and 4), the potential sites for electrophilic attack are positions 3, 5, and 6. The directing influence of the powerful activating amino groups will be dominant.

Substitution on Methyl Groups and Direct Amine Group Transformations

While the primary focus of reactivity is often the aromatic ring, the substituent groups themselves can undergo transformations. The methyl groups on the benzene ring and the tertiary amine are generally stable but can be oxidized under harsh conditions. More common are reactions involving the amine groups. The primary amine group at the 2-position and the tertiary amine at the 1-position can undergo various transformations. For instance, the primary amine can be diazotized using nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

The amine groups can also be subject to oxidation. The primary amine can be oxidized to nitroso or nitro functionalities, while the tertiary amine can be oxidized to an N-oxide. Conversely, related nitro-aromatic precursors can be reduced to form the diamine. chemicalbook.com For example, a common synthetic route to similar diamines involves the hydrogenation of a nitro-substituted precursor over a palladium on carbon (Pd/C) catalyst. chemicalbook.com

Influence of Electron-Donating Groups on Electrophilicity and Stability

The electron-donating nature of the amino and methyl substituents has a profound impact on the electrophilicity and stability of this compound and its reaction intermediates. studymind.co.uk Both the primary amine (-NH2) and the dimethylamine (B145610) (-N(CH3)2) groups are strong activating groups due to the +R (resonance) effect of the nitrogen lone pair, which donates electron density to the benzene ring. mdpi.comresearchgate.net The methyl group (-CH3) is a weaker activating group that operates through a +I (inductive) effect and hyperconjugation. libretexts.org

The collective effect of these electron-donating groups is a significant increase in the nucleophilicity of the aromatic ring, making it highly reactive towards electrophiles. libretexts.org This increased reactivity accelerates the rate of electrophilic aromatic substitution compared to unsubstituted benzene. lumenlearning.com

Nucleophilic and Coupling Reactions

This compound as a Nucleophile in Biochemical and Synthetic Contexts

The presence of two amine groups, particularly the primary amine, makes this compound a potent nucleophile. The lone pair of electrons on the nitrogen atoms can readily attack electron-deficient centers. In a biochemical context, the amino groups can form hydrogen bonds and interact with biological molecules such as enzymes and receptors. This nucleophilic character is fundamental to the potential biological activity of such compounds.

In synthetic organic chemistry, the nucleophilicity of this compound is exploited in a variety of reactions. It can react with electrophilic reagents to form a wide range of derivatives. The differential reactivity of the primary and tertiary amino groups can also be utilized for selective transformations.

Participation in Acylation, Alkylation, and General Coupling Reactions

This compound readily participates in acylation and alkylation reactions at the primary amino group. Acylation, the introduction of an acyl group (-COR), can be achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. mdpi.com Similarly, alkylation, the introduction of an alkyl group, can be performed with alkyl halides.

The compound can also be involved in various coupling reactions. For instance, it can be a precursor in the synthesis of heterocyclic compounds like benzimidazoles, which are formed by the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. The two adjacent amine groups are perfectly positioned for such cyclization reactions.

Table 1: Common Reactions of this compound

| Reaction Type | Reagent | Functional Group Involved | Product Type |

|---|---|---|---|

| Acylation | Acyl chloride (RCOCl) | Primary Amine (-NH2) | Amide |

| Alkylation | Alkyl halide (R-X) | Primary Amine (-NH2) | Secondary Amine |

| Diazotization | Nitrous Acid (HNO2) | Primary Amine (-NH2) | Diazonium Salt |

| Benzimidazole (B57391) Formation | Aldehyde (RCHO) | Both Amine Groups | Benzimidazole |

Comparative Reactivity Studies with Related Benzene Diamine Isomers and Derivatives

The reactivity of this compound can be better understood by comparing it with its isomers and other related derivatives. The relative positions of the amino groups (ortho, meta, or para) and the nature and position of other substituents significantly influence the electronic and steric properties of the molecule, and thus its reactivity.

For instance, an ortho-diamine like this compound is poised for cyclization reactions to form five- or six-membered heterocyclic rings, a reactivity not available to its meta and para isomers. The electronic effects of the substituents also differ with their positions. An electron-donating group at the para position, like the methyl group in this compound, enhances the electron density at the amino groups more effectively through resonance than a meta-substituent. researchgate.net

Steric effects also play a crucial role. The two methyl groups on one of the nitrogen atoms in this compound create more steric hindrance compared to a non-N-alkylated diamine. This can affect the rate of reactions at the tertiary amine and potentially at the adjacent primary amine. For example, in electrophilic aromatic substitution, bulky substituents can influence the ortho/para product ratio by sterically hindering attack at the ortho position. libretexts.org

Table 2: Comparison of Benzene Diamine Derivatives

| Compound | Key Structural Feature | Impact on Reactivity |

|---|---|---|

| This compound | Ortho-diamine, N,N-dimethyl and C4-methyl groups | Highly activated ring, sterically hindered N1, prone to cyclization. |

| 4-Methylbenzene-1,2-diamine | Ortho-diamine, C4-methyl group | Activated ring, both amines are primary, less sterically hindered. |

| N1,N1-Dimethylbenzene-1,2-diamine | Ortho-diamine, N,N-dimethyl group | Activated ring, less activated than the trimethyl derivative. |

| N1,N1,4-Trimethylbenzene-1,3-diamine | Meta-diamine isomer | Less effective resonance stabilization, not suitable for benzimidazole formation. |

Mechanistic Investigations of Biological Activity and Interactions

Interaction with Molecular Targets and Biological Pathways

Elucidation of Binding Mechanisms with Enzymes and Receptors

No specific studies detailing the binding of N1,N1,4-Trimethylbenzene-1,2-diamine to enzymes or receptors are currently available.

Role of Hydrogen Bonding and Other Non-Covalent Interactions

While hydrogen bonding is a critical aspect of molecular interactions for similar compounds, specific analyses for this compound are not documented.

Modulation of Cellular Processes and Physiological Functions

Studies on Enzyme Inhibition or Activation

There is no published research on the inhibitory or activatory effects of this compound on specific enzymes.

Receptor Binding and Signal Transduction Pathway Modulation

Information regarding the binding of this compound to receptors and its subsequent effect on signal transduction is not available.

Interactions with Biological Membranes and Transport Mechanisms

Studies concerning the interaction of this compound with biological membranes and its transport across them have not been reported.

Further research is required to determine the biological activity and mechanistic profile of this compound. As new scientific findings emerge, a comprehensive article on this topic may become feasible.

Comparative Analysis of Biological Mechanism of Action with Analogous Compounds

The biological mechanism of action of this compound is not extensively documented in publicly available scientific literature. However, by examining structurally analogous compounds, namely methylated phenylenediamines, a comparative analysis can be constructed to infer its likely biological activities and mechanistic pathways. The key structural features of this compound—an ortho-diamine configuration, N,N-dimethylation of one amino group, and a methyl group on the benzene (B151609) ring—are critical determinants of its potential biological effects when compared to its analogs.

The toxicity and biological activity of methylated phenylenediamines are significantly influenced by the number and position of methyl groups on the aromatic ring and the nitrogen atoms of the amino groups, as well as the isomeric position of the amino groups (ortho, meta, or para).

Influence of Isomeric Position and Methylation on Cytotoxicity

Research on various methylated phenylenediamines has established a clear structure-activity relationship concerning their cytotoxicity. A comparative study on the acute cytotoxicity of methylated phenylenediamines using mouse fibroblasts revealed a distinct order of potency. For isomers with a comparable degree of methylation, the sequence of cytotoxic potency is: ring-methylated p-phenylenediamine (B122844) > N-methylated p-phenylenediamine >> N-methylated o-phenylenediamine (B120857) > N-methylated m-phenylenediamine. nih.gov

This trend suggests that this compound, as an N-methylated ortho-phenylenediamine, would likely exhibit lower cytotoxicity compared to its para-isomers. The lower toxicity of ortho-isomers could be attributed to steric hindrance from the adjacent amino groups, which may affect their interaction with biological macromolecules or their ability to undergo metabolic activation.

Role of Autoxidation in Biological Activity

A primary mechanism underlying the toxicity of many phenylenediamine derivatives is their ability to autoxidize, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. The rate of autoxidation has been shown to correlate directly with the in vivo myotoxicity (muscle tissue damage) of these compounds. curehunter.comnih.gov

For ring-methylated p-phenylenediamines, the rate of autoxidation and corresponding myotoxicity follows the order: 2,3,5,6-tetramethyl > 2,5-dimethyl > 2,6-dimethyl > 2-methyl. nih.gov This indicates that increased methylation on the benzene ring enhances the rate of autoxidation. The process of autoxidation can lead to the production of hydrogen peroxide and superoxide (B77818) radicals, which contribute to cellular damage. nih.gov

While direct data on the autoxidation of this compound is unavailable, its structure as a trimethylated derivative suggests a potential for autoxidation. However, the ortho-arrangement of the amino groups might influence this process differently compared to the more extensively studied para-isomers. The cytotoxicity of some phenylenediamines has been linked to a futile two-electron redox cycle within mitochondria, leading to oxidative stress through the depletion of glutathione (B108866) (GSH) and the formation of mixed protein disulfides, rather than direct oxygen activation. nih.gov

Genotoxicity and Metabolic Activation

The genotoxic potential of phenylenediamines is another critical aspect of their biological mechanism. p-Phenylenediamine itself is weakly mutagenic and requires metabolic activation to exert this effect. nih.govhilarispublisher.com Its N-acetylated metabolites, however, are considered detoxification products as they are non-genotoxic. nih.govresearchgate.net

The mutagenicity of phenylenediamine derivatives is highly dependent on their chemical structure. For instance, some substituted p-phenylenediamines, such as N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q), have been shown to exert toxicity through the formation of DNA adducts. nih.gov This suggests that metabolic conversion to reactive quinone species can be a key step in the genotoxic mechanism.

Given that this compound is an aromatic amine, it is plausible that it could undergo metabolic activation by cytochrome P450 enzymes, a common pathway for this class of compounds. This activation could potentially lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, including DNA. However, the specific metabolic pathways and the nature of any resulting reactive species for this compound have not been elucidated. The presence and position of the three methyl groups would undoubtedly influence the rate and sites of metabolism.

Comparative Data of this compound and Analogous Compounds

To summarize the comparative aspects, the following interactive data table presents the structural features and observed biological activities of this compound and its analogs.

| Compound | Isomer Type | Methylation Pattern | Observed/Inferred Biological Activity Mechanism | Reference |

|---|---|---|---|---|

| This compound | ortho-phenylenediamine | N,N-dimethyl, 4-methyl | Inferred to have lower cytotoxicity than para-isomers. Potential for autoxidation and metabolic activation, though likely influenced by ortho-diamine structure. | nih.gov |

| Ring-methylated p-phenylenediamines | para-phenylenediamine | Ring-methylated (e.g., 2-methyl, 2,5-dimethyl) | Myotoxicity correlates with autoxidation rate. Increased ring methylation generally increases the rate of autoxidation and toxicity. | curehunter.comnih.gov |

| N-methylated p-phenylenediamines | para-phenylenediamine | N-methylated | Known to cause necrosis of skeletal and cardiac muscle. Toxicity is proportional to autoxidation rates. | curehunter.com |

| N-methylated o-phenylenediamines | ortho-phenylenediamine | N-methylated | Lower in vitro cytotoxicity compared to N-methylated p-phenylenediamines. | nih.gov |

| p-Phenylenediamine (PPD) | para-phenylenediamine | Unsubstituted | Weakly mutagenic upon metabolic activation. Toxicity can be reduced by N-acetylation (detoxification). | nih.govnih.gov |

| N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q) | para-phenylenediamine derivative | N-substituted | Forms DNA adducts, indicating a genotoxic mechanism of action. | nih.gov |

Computational Chemistry and Theoretical Modeling of N1,n1,4 Trimethylbenzene 1,2 Diamine

Molecular Structure and Conformation Analysis: A Need for Investigation

Detailed analyses of the ground state geometries of N1,N1,4-trimethylbenzene-1,2-diamine using sophisticated computational methods such as Ab Initio and Density Functional Theory (DFT) are not readily found in published research. Consequently, a thorough exploration of its conformational landscape and the identification of its energy minima have yet to be reported. Such studies would be crucial for understanding the three-dimensional arrangement of its atoms and the relative stability of its different spatial orientations, which in turn influence its chemical behavior.

Electronic Structure and Spectroscopic Properties: An Uncharted Territory

The electronic characteristics of this compound, including the calculation of its molecular orbitals and the distribution of electron density, have not been the subject of focused computational studies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental to predicting a molecule's reactivity, and this information is currently unavailable. Furthermore, the theoretical prediction of its vibrational and electronic spectra, which would provide valuable fingerprints for its identification and characterization, has not been documented.

Prediction of Reactivity and Reaction Pathways: A Frontier for Future Research

Theoretical predictions concerning the reactivity of this compound and the elucidation of its potential reaction pathways through computational modeling are also absent from the available scientific literature. Computational chemistry offers powerful tools to forecast how a molecule will interact with other reagents and the mechanisms of these reactions. The application of these methods to this particular compound could uncover novel synthetic routes and applications.

Application of COSMO Solvation Models to Predict Solvent Effects on Reactivity

The Conductor-like Screening Model (COSMO) is a computational method used to approximate the effect of a solvent on a dissolved molecule. This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's energy in the solution. For this compound, applying the COSMO model could help predict how its reactivity changes in different solvents. For instance, the model can be used to calculate solvation energies and solvent-induced changes in the molecule's geometry. By comparing the Gibbs free energy differences in various solvents, one can predict solubility and potential reaction pathways. These theoretical predictions could then be validated against experimental data from techniques like UV-Vis or NMR spectroscopy, which show solvent-dependent shifts.

Molecular Dynamics Simulations for Biological Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the movement and interaction of atoms and molecules over time.

Ligand-Protein Docking and Binding Affinity Predictions

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. For this compound, which possesses nucleophilic amino groups, docking studies could reveal potential interactions with enzymes or receptors. These simulations can predict the binding mode and estimate the binding affinity, which is a measure of the strength of the interaction. Such predictions are instrumental in the early stages of drug discovery for identifying potential therapeutic targets.

Simulation of Compound Behavior in Aqueous and Lipid Environments

Understanding how a molecule behaves in different biological environments is crucial for predicting its bioavailability and transport properties. MD simulations can be used to model the behavior of this compound in both aqueous (water-based) and lipid (fat-like) environments, which represent the cytoplasm and cell membranes, respectively. These simulations can provide insights into its solubility, orientation at interfaces, and ability to permeate biological membranes.

Validation of Computational Models with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models with experimental data. For any computational study on this compound, the calculated properties would need to be compared with experimentally determined values. For example, calculated spectroscopic data (e.g., NMR, IR spectra) should match experimental spectra. Similarly, predicted reaction outcomes and kinetic data should be consistent with laboratory observations. This iterative process of prediction and validation is essential for refining computational models and ensuring their accuracy and predictive power.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of N1,N1,4-Trimethylbenzene-1,2-diamine in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the proton and carbon framework, as well as their connectivity, can be established.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a typical deuterated solvent like CDCl₃ are as follows:

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Their specific shifts and coupling patterns (doublets, doublets of doublets) are dictated by the electronic effects of the amino and methyl substituents.

N(CH₃)₂ Protons: The six equivalent protons of the two methyl groups attached to the N1 nitrogen are expected to produce a sharp singlet, typically in the range of δ 2.2–2.5 ppm.

Ar-CH₃ Protons: The three protons of the methyl group at the C4 position of the benzene ring will also appear as a singlet, generally at a slightly different chemical shift than the N-methyl protons.

NH₂ Protons: The two protons of the primary amine group at the C2 position will give rise to a broad singlet. The chemical shift of this peak is highly variable and depends on factors such as solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for the nine distinct carbon atoms are:

Aromatic Carbons: The six carbons of the benzene ring will show signals in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The carbons directly attached to the nitrogen atoms will be the most deshielded.

N(CH₃)₂ Carbon: The two equivalent methyl carbons attached to the N1 nitrogen will appear as a single peak in the aliphatic region.

Ar-CH₃ Carbon: The carbon of the methyl group at the C4 position will also be observed in the aliphatic region, but at a distinct chemical shift from the N-methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| N(CH₃)₂ | 2.2 - 2.5 (singlet, 6H) | ~40-45 |

| Ar-CH₃ | ~2.3 (singlet, 3H) | ~20-25 |

| NH₂ | Variable (broad singlet, 2H) | - |

Note: The data presented in this table is predicted based on the analysis of structurally similar compounds.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is particularly useful for confirming the coupling relationships between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

The chemical shifts of protons, particularly those of the NH₂ group and the aromatic protons, can be significantly influenced by the solvent used for the NMR experiment. tandfonline.comtandfonline.comresearchgate.net This phenomenon, known as the solvent effect, arises from differential interactions between the solute and solvent molecules, such as hydrogen bonding and aromatic stacking interactions. tandfonline.comresearchgate.net

By analyzing the changes in chemical shifts in a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., from a non-polar solvent like benzene-d₆ to a polar, protic solvent like DMSO-d₆), insights into the electronic distribution and potential sites of reactivity in the molecule can be gained. For instance, a significant downfield shift of the NH₂ protons in a hydrogen-bond-accepting solvent would indicate the accessibility of this group for intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass for the molecular ion [M]⁺ of C₉H₁₄N₂ is 150.1157. The experimentally determined mass from an HRMS analysis should be in very close agreement with this theoretical value, typically within a few parts per million (ppm).

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its confirmation. For this compound, common fragmentation pathways would likely involve:

Loss of a methyl group: A primary fragmentation would be the loss of a methyl radical (•CH₃) from the dimethylamino group, leading to a fragment ion with an m/z of 135.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the dimethylamino group could also occur.

Ring fragmentation: At higher energies, the aromatic ring itself can fragment.

The analysis of these fragmentation patterns, often aided by techniques such as tandem mass spectrometry (MS/MS), provides corroborating evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the functional groups present in this compound by probing their characteristic vibrational modes. wikipedia.org

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its primary amine (-NH₂), tertiary amine (-N(CH₃)₂), aromatic ring, and methyl (-CH₃) groups.

Amino (-NH₂) Group: The primary amine will show characteristic N-H stretching vibrations in the IR spectrum, typically as two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

Methyl (-CH₃) Groups: Both the N,N-dimethyl and the aromatic methyl groups will produce C-H stretching vibrations between 2850 and 3000 cm⁻¹. C-H bending vibrations are expected in the 1375-1450 cm⁻¹ range.

Aromatic Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring are observed as a series of bands in the 1450-1600 cm⁻¹ region. docbrown.info Out-of-plane C-H bending vibrations below 900 cm⁻¹ are diagnostic of the substitution pattern on the aromatic ring.

The table below details the expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Primary Amine | N-H Stretch | 3300 - 3500 | IR, Raman |

| Primary Amine | N-H Bend | 1590 - 1650 | IR |

| Methyl Groups | C-H Stretch | 2850 - 3000 | IR, Raman |

| Methyl Groups | C-H Bend | 1375 - 1450 | IR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of reactions involving this compound. mdpi.comyoutube.comnih.gov For instance, during its synthesis via methylation of 4-methylbenzene-1,2-diamine, an in situ FTIR probe can track the reaction's progress. By monitoring the disappearance of the N-H stretching bands of the precursor and the appearance of C-N stretching or C-H bending bands associated with the N,N-dimethyl group, one can follow the reaction kinetics, identify the endpoint, and detect the formation of any intermediates or byproducts without the need for sampling. mdpi.comresearchgate.net This allows for precise control over reaction conditions to optimize yield and purity. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound, an aromatic amine, is expected to be dominated by π → π* transitions associated with the benzene ring. uzh.chyoutube.com The presence of the electron-donating amino and methyl groups causes a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. researchgate.net Typically, aromatic systems exhibit a strong absorption band (the E2-band) around 230-270 nm and a weaker, more structured band (the B-band) at longer wavelengths (270-320 nm). stackexchange.com An n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed as a weak, lower-energy absorption. uzh.chyoutube.com

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Benzene Ring | ~240 - 280 |

| π → π (B-band) | Benzene Ring | ~280 - 320 |

| n → π* | Amino Groups | > 300 (often weak) |

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the primary amine group. mdpi.com This structural information is invaluable for understanding its physical properties and reactivity. The crystal structure of the related benzene-1,2-diaminium dication has been reported, demonstrating how the amine groups can participate in extensive hydrogen-bonding networks. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability and Functionalization Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. unca.edu For this compound, TGA can determine its thermal stability and decomposition profile. The resulting thermogram would show the onset temperature of decomposition, indicating the compound's stability limit. For many organic molecules like aromatic diamines, decomposition often occurs above 200-300°C. researchgate.net TGA can also be used to study functionalized derivatives of the compound, as changes in the decomposition profile can provide evidence of successful modification. unca.edu

Other Hyphenated Analytical Techniques (e.g., UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These improvements are primarily due to the use of columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. When coupled with mass spectrometry (MS), UPLC-MS/MS becomes a powerful hyphenated technique for the trace-level quantification and identification of a wide array of compounds, including aromatic amines.

While specific UPLC methods for the direct analysis of this compound are not extensively detailed in the available literature, the general methodologies developed for isomeric and structurally related aromatic diamines provide a strong basis for its characterization. These methods are frequently employed in various matrices for the analysis of primary aromatic amines (PAAs).

Research Findings from Related Compounds

Studies on various aromatic diamines demonstrate the utility of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) for their sensitive and selective determination. For instance, a validated UPLC-MS/MS method for the measurement of five aromatic diamines in human urine highlights the capabilities of this technique. nih.govresearchgate.net In this research, chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution using a basic mobile phase (pH 9.2), which is suitable for maintaining the neutral form of these basic compounds for good retention. nih.gov

The use of hyphenated techniques like UPLC-MS/MS offers high sensitivity and specificity, allowing for detection at very low concentrations. nih.govresearchgate.net Method detection limits for some aromatic diamines have been reported to be in the range of 10 to 100 pg/mL. nih.govresearchgate.net

The general workflow for the analysis of aromatic amines by UPLC-MS/MS typically involves:

Sample Preparation: This can range from simple dilution to more complex procedures like solid-phase extraction (SPE) to remove matrix interferences and concentrate the analytes. nih.govresearchgate.net

Chromatographic Separation: A UPLC system with a suitable column (e.g., C18) is used to separate the target analytes from other components in the sample. Gradient elution is commonly employed to achieve optimal separation. nih.govlcms.cz

Mass Spectrometric Detection: The eluent from the UPLC column is introduced into a mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions of the analytes. nih.govresearchgate.netlcms.cz The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net

Illustrative UPLC-MS/MS Parameters for Aromatic Amine Analysis

The following tables present typical parameters that could be adapted for the analysis of this compound, based on methods developed for other primary aromatic amines.

| Parameter | Condition |

|---|---|

| UPLC System | ACQUITY UPLC I-Class or similar |

| Column | ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol (B129727) |

| Column Temperature | 45 °C |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 20 µL |

| Run Time | 15 min |

| Parameter | Condition |

|---|---|

| MS System | Xevo TQ-S micro or similar |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 2.0 kV |

| Desolvation Temperature | 600 °C |

| Desolvation Gas Flow | 1200 L/hr |

| Source Temperature | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Disclaimer: The data presented in the tables are illustrative and based on methodologies for related aromatic amines. Specific parameters for this compound would require experimental optimization.

Applications in Advanced Organic Synthesis and Materials Science

N1,N1,4-Trimethylbenzene-1,2-diamine as a Versatile Building Block in Complex Chemical Synthesis

The reactivity of the two distinct amino groups, along with the substituted aromatic ring, makes this compound a key starting material in multi-step organic synthesis.